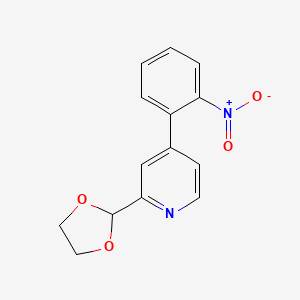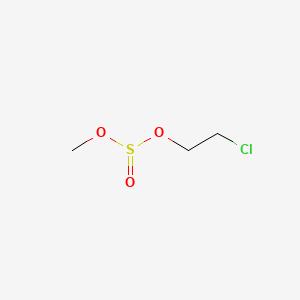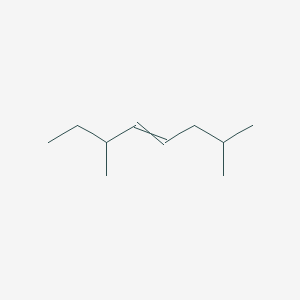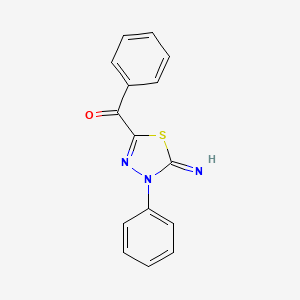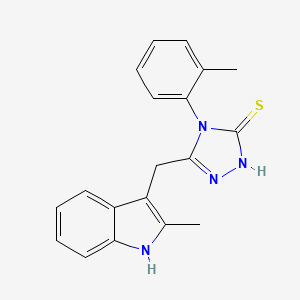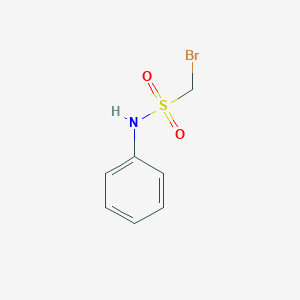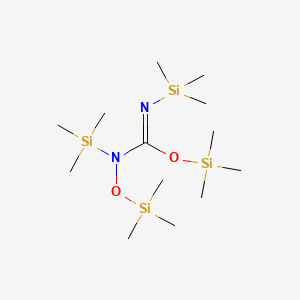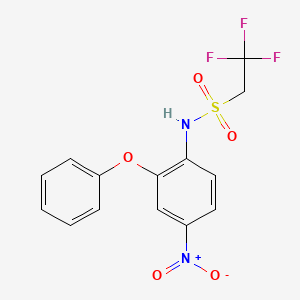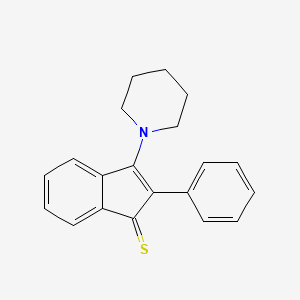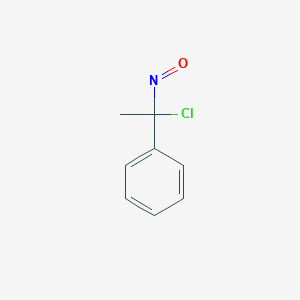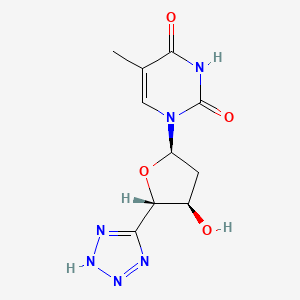
1'-Thymin-1-yl-3'-O-acetyl-4'(R)-C-tetrazolo-2'-deoxy-beta-D-erythrofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” typically involves multiple steps, including the protection of functional groups, formation of the tetrazole ring, and coupling of the thymine base with the sugar moiety. Common reagents used in these reactions include acetic anhydride, tetrazole, and various protecting groups like silyl ethers.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated equipment. The process includes rigorous purification steps such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives with different functional groups.
Applications De Recherche Scientifique
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes, such as DNA polymerases or reverse transcriptases, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-5-fluorouridine: Another nucleoside analog used in cancer treatment.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug.
Cytarabine: A nucleoside analog used in chemotherapy.
Uniqueness
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” is unique due to its specific structure, which includes a tetrazole ring and an acetyl group. These features may confer unique properties, such as increased stability or altered biological activity, compared to other nucleoside analogs.
Propriétés
Numéro CAS |
52995-50-3 |
|---|---|
Formule moléculaire |
C10H12N6O4 |
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
1-[(2R,4R,5S)-4-hydroxy-5-(2H-tetrazol-5-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N6O4/c1-4-3-16(10(19)11-9(4)18)6-2-5(17)7(20-6)8-12-14-15-13-8/h3,5-7,17H,2H2,1H3,(H,11,18,19)(H,12,13,14,15)/t5-,6-,7-/m1/s1 |
Clé InChI |
SSKGQWRBRROYBA-FSDSQADBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)C3=NNN=N3)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C3=NNN=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)
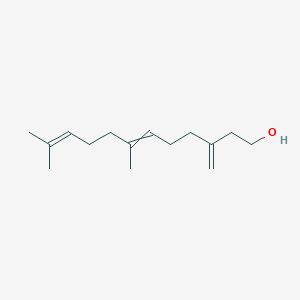

![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
